molecular formula C12H13N3 B11900922 (6-Methyl-[2,3'-bipyridin]-5'-yl)methanamine CAS No. 1346686-86-9

(6-Methyl-[2,3'-bipyridin]-5'-yl)methanamine

Cat. No.: B11900922
CAS No.: 1346686-86-9
M. Wt: 199.25 g/mol
InChI Key: DANVSCLMOWZTID-UHFFFAOYSA-N
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Description

(6-Methyl-[2,3’-bipyridin]-5’-yl)methanamine is an organic compound with the molecular formula C12H12N2. It is a derivative of bipyridine, a class of compounds known for their coordination chemistry and applications in various fields such as catalysis and materials science. The presence of a methyl group and a methanamine group in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-[2,3’-bipyridin]-5’-yl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3’-bipyridine as the core structure.

    Amination: The methanamine group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of (6-Methyl-[2,3’-bipyridin]-5’-yl)methanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-[2,3’-bipyridin]-5’-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Formaldehyde and ammonium chloride under acidic conditions.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced bipyridine derivatives.

    Substitution: Formation of various substituted bipyridine derivatives.

Scientific Research Applications

(6-Methyl-[2,3’-bipyridin]-5’-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Methyl-[2,3’-bipyridin]-5’-yl)methanamine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The bipyridine core allows for π-π interactions and hydrogen bonding, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    (6-Methylpyridin-3-yl)methanamine: Similar structure but lacks the bipyridine core.

    (6-Methoxypyridin-2-yl)methanamine: Contains a methoxy group instead of a methyl group.

    (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine: Contains a tetrazine ring instead of a bipyridine core

Uniqueness

(6-Methyl-[2,3’-bipyridin]-5’-yl)methanamine is unique due to its bipyridine core, which provides enhanced stability and versatility in forming metal complexes. This makes it particularly valuable in coordination chemistry and materials science applications.

Properties

CAS No.

1346686-86-9

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

[5-(6-methylpyridin-2-yl)pyridin-3-yl]methanamine

InChI

InChI=1S/C12H13N3/c1-9-3-2-4-12(15-9)11-5-10(6-13)7-14-8-11/h2-5,7-8H,6,13H2,1H3

InChI Key

DANVSCLMOWZTID-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=CN=CC(=C2)CN

Origin of Product

United States

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